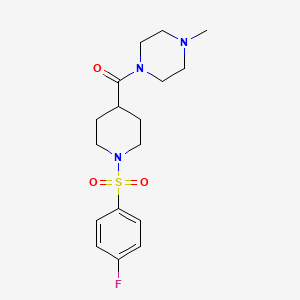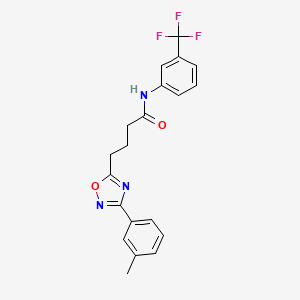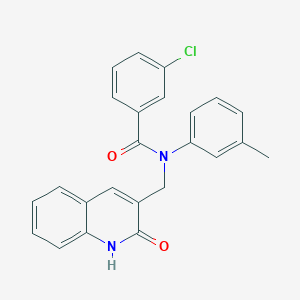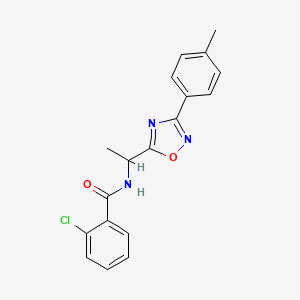
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone, also known as Compound A, is a small molecule that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A exerts its effects through the inhibition of specific enzymes, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs play a role in regulating gene expression, while PDEs are involved in the regulation of intracellular signaling pathways. Inhibition of these enzymes by (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A can lead to changes in gene expression and cellular signaling, ultimately resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A are dependent on the specific enzymes that it inhibits. Inhibition of HDACs by (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A has been shown to result in changes in gene expression, leading to alterations in cell differentiation, proliferation, and apoptosis. Inhibition of PDEs by (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A can lead to changes in intracellular signaling pathways, resulting in effects such as vasodilation and bronchodilation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A in lab experiments is its selectivity for specific enzymes, allowing for more precise manipulation of cellular processes. Additionally, its small molecular size and ease of synthesis make it a convenient tool for research. However, one limitation of using (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Additionally, further investigation into the specific mechanisms of action of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A could lead to the development of more targeted therapies. Finally, the synthesis of analogs of (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A could lead to the discovery of compounds with improved selectivity and efficacy.
Synthesemethoden
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A can be synthesized through a multi-step process involving the reaction of piperidine with 4-fluorobenzene sulfonyl chloride, followed by the reaction of the resulting intermediate with 4-methylpiperazine. The final product is obtained through purification and isolation of the compound.
Wissenschaftliche Forschungsanwendungen
(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to be a potent and selective inhibitor of certain enzymes, making it a useful tool for studying enzyme function and regulation. Additionally, (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone A has been investigated for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c1-19-10-12-20(13-11-19)17(22)14-6-8-21(9-7-14)25(23,24)16-4-2-15(18)3-5-16/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFRGYALKFTZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[1-(4-Fluoro-benzenesulfonyl)-piperidin-4-yl]-(4-methyl-piperazin-1-yl)-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)
![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)







